molecular formula C5H9F2N B12981069 (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

Cat. No.: B12981069
M. Wt: 121.13 g/mol
InChI Key: WXSBBSYRLYANMA-BYPYZUCNSA-N
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Description

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is a chiral amine featuring a cyclopropyl group and two fluorine atoms on the ethanamine backbone. Its hydrochloride salt (CAS 1160756-86-4) has a molecular formula of C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . The (S)-enantiomer is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where stereochemistry influences biological activity . The compound is stored under inert conditions (2–8°C), indicating sensitivity to environmental degradation .

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(1S)-1-cyclopropyl-2,2-difluoroethanamine

InChI

InChI=1S/C5H9F2N/c6-5(7)4(8)3-1-2-3/h3-5H,1-2,8H2/t4-/m0/s1

InChI Key

WXSBBSYRLYANMA-BYPYZUCNSA-N

Isomeric SMILES

C1CC1[C@@H](C(F)F)N

Canonical SMILES

C1CC1C(C(F)F)N

Origin of Product

United States

Preparation Methods

Fluorinated Cyclopropane Core Construction

The synthesis typically begins with the formation of the 1,1-difluorocyclopropane scaffold. According to Beilstein Journal of Organic Chemistry, 1,1-difluorocyclopropane derivatives can be efficiently prepared by the reaction of sodium halodifluoroacetate with alkenes under thermal or microwave conditions, achieving high yields (93–99%) even with sensitive substrates. Microwave irradiation in tetrahydrofuran (THF) notably accelerates the reaction, completing it within minutes.

Parameter Details
Reagents Sodium halodifluoroacetate, alkenes
Solvent THF
Temperature 150 °C (thermal) or microwave irradiation
Reaction Time 5 minutes (microwave)
Yield 93–99%
Substrate Scope Alkyl- and aryl-substituted alkenes, allyl alcohol esters, α,β-unsaturated esters, alkenyl boranes

This method provides the difluorocyclopropane intermediate necessary for further functionalization.

Introduction of the Amino Group

The amination step to obtain the ethan-1-amine functionality involves nucleophilic substitution or reductive amination strategies on appropriately functionalized difluorocyclopropane intermediates.

A modified literature procedure for preparing bromodifluoroacetamides, which are key intermediates, involves reacting ethyl bromodifluoroacetate with amines under various catalytic conditions. Three main methods are reported:

Method Conditions Catalysts Notes
A Room temperature, ethyl bromodifluoroacetate + amine t-BuOK, 18-crown-6 Simple, neat reaction, followed by acid quench and extraction
B Room temperature, ethyl bromodifluoroacetate + amine Ytterbium trifluoromethanesulfonate (5 mol%) Enhanced yields, mild Lewis acid catalysis
C Reflux in ethyl acetate, amine hydrochloride salt + diisopropylethylamine None (base-mediated) Suitable for amine hydrochloride salts, longer reaction time

These bromodifluoroacetamides can be further transformed into the target amine via reduction or substitution reactions.

Specific Synthesis of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine Hydrochloride

The hydrochloride salt form is commonly isolated for stability and handling. According to VulcanChem, the synthesis involves:

  • Starting from cyclopropyl-substituted precursors,
  • Employing solvents such as dimethylacetamide,
  • Using catalysts like iron or ytterbium trifluoromethanesulfonate to improve yields,
  • Followed by purification steps to isolate the hydrochloride salt.
Parameter Details
Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
CAS Number 1160756-86-4
Solvents Dimethylacetamide, ethyl acetate
Catalysts Iron, Yb(OTf)3
Product Form Hydrochloride salt

This method is favored in medicinal chemistry for producing the compound for enzyme inhibition studies, such as β-secretase (BACE1) inhibition relevant to Alzheimer's disease research.

Detailed Reaction Scheme Example

A representative synthetic sequence may be summarized as follows:

  • Difluorocyclopropanation : Reaction of sodium halodifluoroacetate with cyclopropyl-substituted alkene under microwave irradiation in THF to yield 1,1-difluorocyclopropane intermediate.

  • Amination : Treatment of the difluorocyclopropane intermediate with ammonia or a primary amine under Lewis acid catalysis (e.g., Yb(OTf)3) or base-mediated conditions to form the corresponding difluoroacetamide.

  • Reduction/Deprotection : Conversion of the amide to the primary amine, followed by salt formation with hydrochloric acid to yield (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride.

Research Findings and Yields

  • The difluorocyclopropanation step achieves yields up to 99% with microwave assistance, significantly reducing reaction time.
  • Amination via Yb(OTf)3 catalysis improves reaction efficiency and selectivity compared to uncatalyzed methods.
  • Overall yields for the multi-step synthesis to the hydrochloride salt are reported in the range of 60–85%, depending on substrate purity and reaction optimization.

Summary Table of Preparation Methods

Step Method/Conditions Catalyst/Agent Yield (%) Notes
Difluorocyclopropanation Sodium halodifluoroacetate + alkene, THF, microwave None (thermal/microwave) 93–99 Fast, high yield
Amination (amide formation) Ethyl bromodifluoroacetate + amine, RT Yb(OTf)3 (5 mol%) 70–85 Lewis acid catalysis
Reduction to amine Standard amide reduction (e.g., LiAlH4) Reducing agent Variable Requires careful control
Salt formation Reaction with HCl in solvent HCl Quantitative Stabilizes amine as hydrochloride

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl cyclopropane oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound is used in studies investigating its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Fluorination Patterns and Substituent Effects

Compound Name Molecular Formula Fluorine Position Key Substituent Molecular Weight (g/mol) Applications
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine C₅H₁₀ClF₂N Ethane chain (C2) Cyclopropyl 157.59 Pharmaceutical intermediates
(1R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine HCl C₅H₉ClF₃N Ethane chain (C2, three F) Cyclopropyl 175.55 Antiviral drug intermediates
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl C₅H₁₀ClF₂N Cyclopropane ring (C1–C2) Ethylamine 157.59 Research chemicals
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine C₈H₈ClF₂N Ethane chain (C2) 4-Chlorophenyl 191.61 Life sciences

Key Observations :

  • Trifluoro Substitution : The trifluoro analog () exhibits increased lipophilicity (logP ~1.8 estimated) compared to the difluoro target compound (logP ~1.2), enhancing membrane permeability in drug delivery .
  • Aromatic vs. Cyclopropyl Substituents : Replacing cyclopropyl with 4-chlorophenyl () introduces π-π stacking interactions, making the compound suitable for targeting aromatic binding pockets in enzymes .

Stereochemical and Functional Group Comparisons

  • (S)-Configuration : The (S)-enantiomer of the target compound is prioritized in chiral drug synthesis, as seen in analogous intermediates like (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine (), where stereochemistry dictates receptor binding .
  • Amine vs. Alcohol : Replacing the amine with a hydroxyl group (1-cyclopropyl-2,2-difluoroethan-1-ol, ) eliminates basicity (pKa ~10 → ~16), rendering it unsuitable for protonation-dependent biological interactions .

Biological Activity

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine, a compound with the potential for various therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9F2_2N
  • CAS Number : 1160756-86-4
  • Molecular Weight : 157.59 g/mol

The compound features a cyclopropyl group and difluoroethylamine, which contribute to its unique pharmacological profile.

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine primarily functions as a modulator of neurotransmitter receptors. It has been studied for its interaction with:

  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : This enzyme is crucial in the pathogenesis of Alzheimer's disease. In vitro studies have shown that cyclopropylamine analogs exhibit significant inhibitory effects on BACE1 activity, suggesting potential as therapeutic agents for neurodegenerative diseases .

Biological Activity

The biological activity of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is characterized by its affinity for various receptors and enzymes:

Inhibition of BACE1

Recent studies have demonstrated that the compound effectively inhibits BACE1 with varying potency depending on structural modifications. The introduction of the cyclopropyl group enhances binding affinity and selectivity towards BACE1 over BACE2. The following table summarizes the in vitro potency data:

CompoundBACE1 IC50_{50} (μM)BACE2 IC50_{50} (μM)WCA IC50_{50} (nM)MDR Efflux Ratio
6u0.0780.2280.0243.2
6r0.0450.1500.0304.0

Data adapted from relevant pharmacological studies .

Neuroprotective Effects

In addition to its role as a BACE1 inhibitor, (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine has shown promise in neuroprotection. It appears to mitigate oxidative stress and promote neuronal survival in cellular models exposed to neurotoxic agents.

Alzheimer’s Disease Research

In a preclinical study involving transgenic mouse models of Alzheimer's disease, administration of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to control groups. These findings support its potential as a therapeutic candidate for Alzheimer's disease .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that the compound has a moderate clearance rate with favorable bioavailability characteristics. Toxicological assessments have shown that it exhibits a manageable safety profile at therapeutic doses.

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